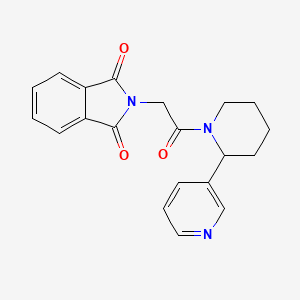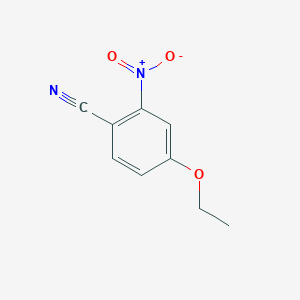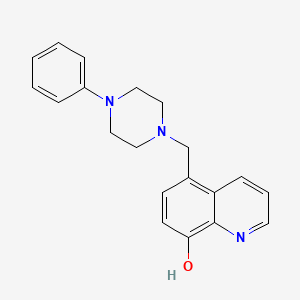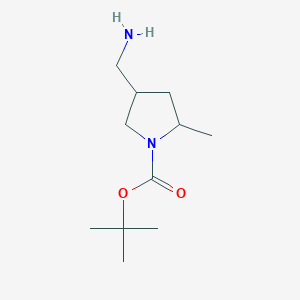
2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride is a chemical entity that has not been directly described in the provided papers. However, the papers do discuss related compounds that share structural similarities, such as the presence of a piperazine ring and chlorophenyl groups. For instance, the first paper describes a compound with a piperazinium dication and 2-(2,6-dichlorophenylamino)phenyl-acetate anions, highlighting the importance of hydrogen bonding in the solid-state structure of these types of compounds . The second paper details the synthesis of a compound with a piperazine ring and a 4-chlorophenyl group, which is structurally related to the compound of interest .
Synthesis Analysis
The synthesis of related compounds involves the reaction of chlorobenzene derivatives with piperazine or its derivatives. In the second paper, the synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol is described, where 1-(bromophenylmethyl)-4-chlorobenzene reacts with 2-hydroxyethylpiperazine under optimized conditions to yield the product with high purity . This suggests that a similar approach could potentially be used for the synthesis of this compound, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds containing piperazine rings and chlorophenyl groups is characterized by the potential for hydrogen bonding and the presence of non-equivalent centers of symmetry, as seen in the first paper . While the exact molecular structure of this compound is not provided, it can be inferred that it would exhibit similar structural features, including hydrogen bonding capabilities and symmetry considerations.
Chemical Reactions Analysis
The chemical reactions involving compounds with piperazine and chlorophenyl moieties are not explicitly detailed in the provided papers. However, the synthesis paper suggests that these compounds can participate in nucleophilic substitution reactions, where the piperazine acts as a nucleophile reacting with an electrophilic chlorobenzene derivative . This type of reaction is likely relevant to the chemical behavior of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound of interest are not directly reported in the provided papers. However, based on the structural similarities to the compounds discussed, it can be anticipated that this compound would exhibit solid-state properties influenced by hydrogen bonding and would have a melting point and solubility affected by the presence of the chlorophenyl and piperazine groups, as well as the acetamide moiety. The optimization of reaction conditions in the synthesis paper also provides insight into the stability and reactivity of such compounds under various temperatures and reaction times.
Applications De Recherche Scientifique
Antihistamine and Allergic Reactions
Research indicates that derivatives of piperazine, such as cetirizine, which is closely related to the compound , act as selective H1 histamine receptor antagonists. These compounds have been effective in treating conditions like urticaria and allergic rhinitis by blocking histamine receptors and reducing allergic responses (Arlette, 1991).
Synthesis and Chemical Properties
Synthesis studies demonstrate the practicality of creating related compounds, highlighting their potential in various applications, including pharmaceuticals. For example, the synthesis of N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide showcases a straightforward process that results in a product with significant yield, illustrating the compound's feasibility for large-scale production (Guillaume et al., 2003).
Antimicrobial and Anticancer Activities
A series of derivatives based on a similar structure were synthesized and evaluated for antimicrobial and anticancer activities. These studies reveal that certain compounds display significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole, and anticancer activity, although lower than standard drugs like 5-fluorouracil and tomudex. Molecular docking studies further suggest that these compounds could serve as leads for the rational design of anticancer molecules (Mehta et al., 2019).
ACAT-1 Inhibitor Development
Another related compound has been identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1), with significant selectivity over ACAT-2. This discovery is crucial for the development of treatments for diseases involving ACAT-1 overexpression, showcasing the potential therapeutic applications of these compounds (Shibuya et al., 2018).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-2-piperazin-1-ylacetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O.2ClH/c13-10-3-1-9(2-4-10)11(12(14)17)16-7-5-15-6-8-16;;/h1-4,11,15H,5-8H2,(H2,14,17);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGGSNIPVPIZGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=C(C=C2)Cl)C(=O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(3-methylpiperidin-1-yl)ethanone](/img/structure/B3018528.png)

![2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3018531.png)



![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B3018538.png)

![N-[2-(1,2-Benzothiazol-3-yl)ethyl]prop-2-enamide](/img/structure/B3018542.png)

![4-[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B3018544.png)


